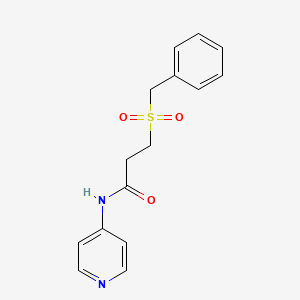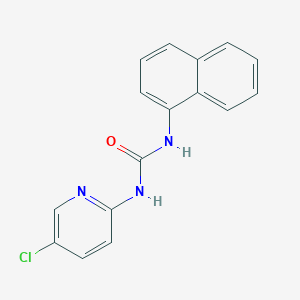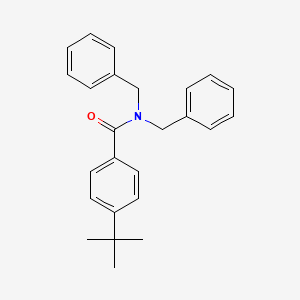
3-(benzylsulfonyl)-N-4-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfonyl)-N-4-pyridinylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various genes involved in tumor growth. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide. One area of research is the development of new drugs based on this compound, which could be used to treat various diseases. Another area of research is the identification of new targets for this compound, which could lead to the development of more effective therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective drugs.
Synthesemethoden
3-(benzylsulfonyl)-N-4-pyridinylpropanamide can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with benzylsulfonyl chloride, followed by the addition of propanoic acid and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with ammonium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been extensively studied in various scientific fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cardiovascular disease, as it has been shown to improve cardiac function and reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-6-9-16-10-7-14)8-11-21(19,20)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBWRXVGDNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

